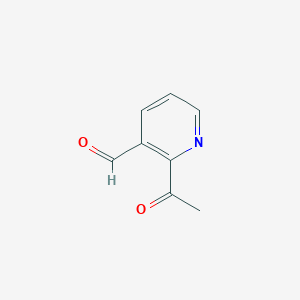

2-Acetylnicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetylnicotinaldehyde is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

Research has shown that 2-acetylnicotinaldehyde acts as an inhibitor for certain enzymes, particularly nicotinamidases. These enzymes are crucial for NAD^+ homeostasis in various organisms, including pathogens such as Borrelia burgdorferi and Brucella abortus. The inhibition of these enzymes by this compound can provide insights into developing new antimicrobial agents targeting NAD^+ salvage pathways .

Potential Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties by modulating sirtuin activity, a family of proteins involved in cellular regulation and longevity. By influencing sirtuin-mediated pathways, there is potential for therapeutic applications in cancer treatment .

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in creating novel therapeutic agents for diseases linked to NAD^+ metabolism. Its ability to inhibit specific enzymes can lead to the development of drugs that target metabolic disorders or infections caused by NAD^+-dependent pathogens .

Synthesis of Bioactive Compounds

This compound serves as a building block for synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals. Its functional groups allow for further modifications, facilitating the design of new molecules with desired biological activities .

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to introduce different functional groups through various reactions such as nucleophilic additions or cyclization processes .

Hybrid Molecule Formation

The compound can be employed in creating hybrid molecules that combine the properties of different pharmacophores, potentially leading to enhanced efficacy and reduced side effects in therapeutic agents .

Case Studies

Propiedades

Fórmula molecular |

C8H7NO2 |

|---|---|

Peso molecular |

149.15 g/mol |

Nombre IUPAC |

2-acetylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H7NO2/c1-6(11)8-7(5-10)3-2-4-9-8/h2-5H,1H3 |

Clave InChI |

ZWBBRZOKGQTGPZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=C(C=CC=N1)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.